molecular formula C11H16N4 B1482287 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetimidamide CAS No. 2097986-56-4

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetimidamide

Cat. No.: B1482287
CAS No.: 2097986-56-4
M. Wt: 204.27 g/mol
InChI Key: LLNPSDDAYQLMNY-UHFFFAOYSA-N
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Description

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetimidamide is a chemical compound with a complex structure that includes a pyrazolyl ring substituted with two cyclopropyl groups and an acetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetimidamide typically involves multiple steps, starting with the preparation of the pyrazolyl core. One common approach is the cyclization of hydrazine derivatives with diketones or β-diketones in the presence of a suitable catalyst. The cyclopropyl groups can be introduced through subsequent reactions involving cyclopropane derivatives.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Reduced analogs of the compound.

  • Substitution: : Substituted derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : The compound may have biological activity and can be explored for its potential as a bioactive molecule.

  • Medicine: : It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Its unique chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetimidamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetimidamide can be compared with other pyrazolyl derivatives and acetimidamide compounds. Its uniqueness lies in the presence of the dicyclopropyl groups, which can impart distinct chemical and biological properties. Similar compounds include:

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetimidamide

  • 2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide

  • 2-(3,5-diphenyl-1H-pyrazol-1-yl)acetimidamide

Properties

IUPAC Name

2-(3,5-dicyclopropylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-11(13)6-15-10(8-3-4-8)5-9(14-15)7-1-2-7/h5,7-8H,1-4,6H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNPSDDAYQLMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC(=N)N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetimidamide
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2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetimidamide
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2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 6
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetimidamide

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